

Spectroscopic Profile of 3-Bromo-4-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-iodoaniline

Cat. No.: B1342403

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **3-bromo-4-iodoaniline** (CAS No. 860435-38-7), a halogenated aromatic amine with applications in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral analysis, experimental protocols, and a logical workflow for the characterization of this compound.

Molecular and Spectroscopic Overview

3-Bromo-4-iodoaniline is a disubstituted aniline containing both bromine and iodine atoms on the aromatic ring. Its molecular formula is C₆H₅BrIN, with a monoisotopic mass of approximately 296.865 Da.^[1] Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail its signature profiles in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

Experimental ¹H NMR data has been reported as follows.^[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.52	Doublet (d)	8.5	1H	Ar-H
6.98	Doublet (d)	2.7	1H	Ar-H
6.35	Doublet of doublets (dd)	8.5, 2.7	1H	Ar-H
3.74	Singlet (s)	N/A	2H	-NH ₂

¹³C NMR Data

While experimental ¹³C NMR data for **3-bromo-4-iodoaniline** is not readily available in the cited literature, predicted chemical shifts are presented below based on computational models and analysis of structurally similar compounds.

Chemical Shift (δ) ppm (Predicted)	Assignment
146.5	C-NH ₂
139.5	C-Br
131.0	C-H
119.0	C-H
110.5	C-H
85.0	C-I

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The following table lists the characteristic absorption bands expected for **3-bromo-4-iodoaniline**.

Wavenumber (cm ⁻¹)	Assignment
3500-3300	N-H stretching (amine)
1650-1600	N-H bending (amine)
1600-1400	C=C stretching (aromatic ring)
700-500	C-Br and C-I stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/z	Assignment	Notes
297/299	[M] ⁺ (Molecular Ion)	The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.
296.865	Exact Mass	[1]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectral data for a solid sample like **3-bromo-4-iodoaniline**.

NMR Spectroscopy Protocol

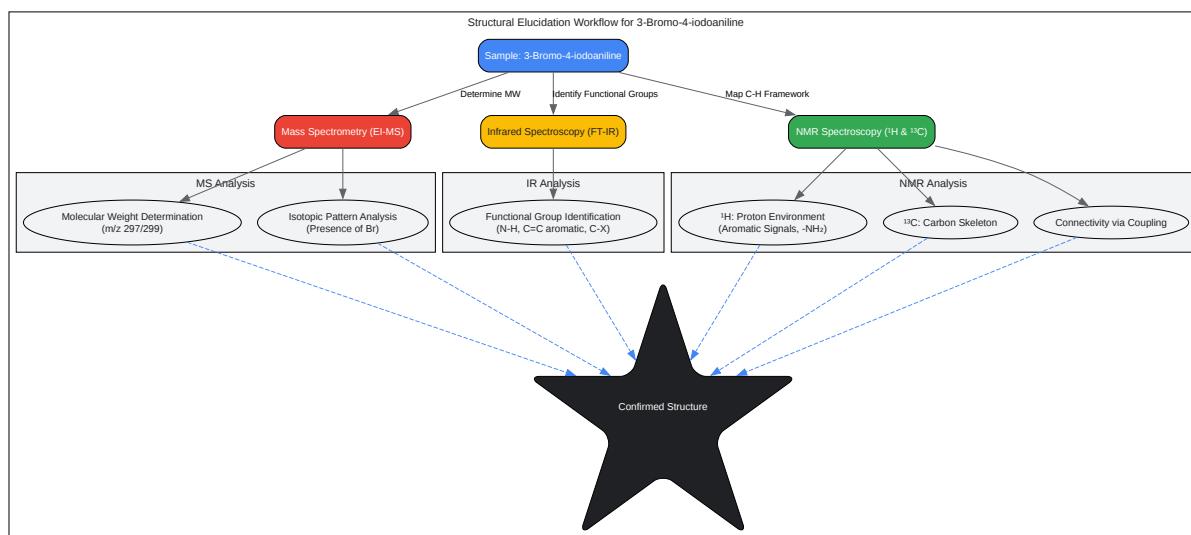
- Sample Preparation: Dissolve approximately 5-10 mg of **3-bromo-4-iodoaniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans

for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

- Sample Preparation (Thin Solid Film): Dissolve a small amount of **3-bromo-4-iodoaniline** in a volatile solvent like methylene chloride. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Background Subtraction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor.


Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the compound (1-10 $\mu\text{g}/\text{mL}$) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- EI-MS Analysis: Introduce the sample into the ion source, which is typically heated to ensure volatilization.

- Data Acquisition: Set the ionization energy to 70 eV. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-400 amu). The resulting spectrum will show the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of **3-bromo-4-iodoaniline**.

[Click to download full resolution via product page](#)

*Workflow for the spectral characterization of **3-Bromo-4-iodoaniline**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-iodoaniline | C6H5BrIN | CID 20543543 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4-iodoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342403#3-bromo-4-iodoaniline-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

